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Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-ol

Cat. No.: B185106

In-Depth Technical Guide to 1-
Cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 1-Cyclopropylpropan-1-ol, a secondary alcohol incorporating a cyclopropyl
moiety. This document is intended to serve as a core resource, presenting available data on its
properties, a detailed experimental protocol for its synthesis, and a logical workflow for its
preparation.

Core Physical and Chemical Data

1-Cyclopropylpropan-1-ol is a colorless to light yellow liquid at room temperature.[1] While
comprehensive experimental data is not widely published, the following tables summarize the
available and predicted information for this compound, along with data for the closely related 1-
propanol for comparative purposes.

Table 1: Physical and Chemical Properties of 1-Cyclopropylpropan-1-ol
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Property Value Source
Molecular Formula CeH120 PubChem|[2]
Molecular Weight 100.16 g/mol PubChem|[2]
CAS Number 18729-46-9 PubChem|[2]
Physical Form Liquid Sigma-Aldrich
Density 0.88310 g/cm3 ChemicalBook[1]
Boiling Point Not Experimentally Determined
Refractive Index Not Experimentally Determined
pKa (Predicted) 15.17 £ 0.20 ChemicalBook][1]
LogP (Predicted) 1.2 PubChem|[2]
Table 2: Comparative Physical Properties of 1-Propanol
Property Value Source
Molecular Formula C3HsO Wikipedia[3]
Molecular Weight 60.1 g/mol Wikipedia[3]
Boiling Point 97-98 °C Wikipedia[3]
Refractive Index (n_D) 1.387 Wikipedia[3]

Synthesis of 1-Cyclopropylpropan-1-ol

The most direct and common method for the synthesis of 1-Cyclopropylpropan-1-ol is the
Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent
(cyclopropylmagnesium bromide) to propanal.

Experimental Protocol: Grighard Synthesis

This protocol outlines a general procedure for the synthesis of 1-Cyclopropylpropan-1-ol
based on standard Grignard reaction methodologies.
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Materials:

Bromocyclopropane

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Propanal

e Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping
funnel, condenser)

 Inert atmosphere (Nitrogen or Argon)
Procedure:
e Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium

turnings.
o Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
o Add a small crystal of iodine to initiate the reaction if necessary.

o In the dropping funnel, place a solution of bromocyclopropane in anhydrous diethyl ether
or THF.

o Add the bromocyclopropane solution dropwise to the magnesium suspension at a rate that
maintains a gentle reflux.
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o After the addition is complete, continue to stir the mixture at room temperature until the
magnesium is consumed, indicating the formation of the Grignard reagent.

» Reaction with Propanal:

o

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

[e]

In the dropping funnel, place a solution of propanal in anhydrous diethyl ether or THF.

o

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

[¢]

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a
saturated aqueous solution of ammonium chloride.

o Separate the organic layer.

o Extract the aqueous layer with diethyl ether or THF.

o Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
o Filter to remove the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator.

o Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-
Cyclopropylpropan-1-ol.

Synthesis Workflow

The logical flow of the synthesis of 1-Cyclopropylpropan-1-ol via the Grignard reaction is
depicted in the following diagram.
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Work-up and Purification
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Caption: Workflow for the synthesis of 1-Cyclopropylpropan-1-ol.

Spectroscopic Characteristics

While experimental spectra for 1-Cyclopropylpropan-1-ol are not readily available in public
databases, the expected spectroscopic characteristics can be inferred from the analysis of
similar compounds, such as cyclopropyl carbinols, and general principles of spectroscopy.[4][5]

'H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of 1-Cyclopropylpropan-1-ol is expected to show distinct signals
corresponding to the different proton environments in the molecule.

» Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region,
typically between 0.0 and 1.0 ppm. Due to the rigid nature of the ring, these protons will likely
exhibit complex splitting patterns.

e CH-OH Proton: The proton on the carbon bearing the hydroxyl group will be a multiplet, likely
a triplet of doublets, and its chemical shift will be in the range of 3.0-4.0 ppm.

o CH:z Protons: The methylene protons of the propyl chain will appear as a multiplet, likely a
quartet, in the range of 1.4-1.7 ppm.
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e CHs Protons: The methyl protons will be a triplet in the upfield region, around 0.9-1.0 ppm.

o OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can
vary depending on the concentration and solvent.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be in the upfield region,
typically between 0 and 20 ppm.

e CH-OH Carbon: The carbon attached to the hydroxyl group will be the most downfield of the
sp? carbons, expected in the range of 65-75 ppm.

e CH:z Carbon: The methylene carbon of the propyl chain will be in the range of 30-40 ppm.

e CHs Carbon: The methyl carbon will be the most upfield of the propyl chain carbons, typically
around 10-15 ppm.

IR (Infrared) Spectroscopy

The infrared spectrum is useful for identifying the key functional groups present in the
molecule.

¢ O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1 is
characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to
hydrogen bonding.

e C-H Stretch (sp?): Strong absorptions in the range of 2850-3000 cm~? correspond to the C-H
stretching vibrations of the alkyl groups.

e C-H Stretch (Cyclopropyl): A weaker absorption around 3000-3100 cm~* may be observed,
which is characteristic of C-H stretching in a cyclopropyl ring.

e C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1200
cm~1, corresponds to the C-O stretching vibration of the secondary alcohol.
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Safety Information

1-Cyclopropylpropan-1-ol is a flammable liquid and vapor. It is important to handle this
compound with appropriate safety precautions in a well-ventilated area, away from ignition
sources. Wear protective gloves, clothing, and eye/face protection.

Hazard Statements:

H225: Highly flammable liquid and vapor.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

This guide provides a foundational understanding of 1-Cyclopropylpropan-1-ol. Further
experimental investigation is required to fully characterize its physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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